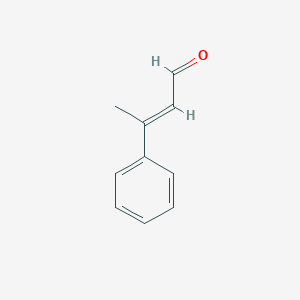
2-Propenal, 3-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-methyl-3-phenyl- is a chemical compound also known as alpha-methylcinnamaldehyde. It is a yellow liquid with a strong odor commonly used in perfumes, flavorings, and food additives. In recent years, scientific research has focused on the potential applications of this compound in various fields, including medicine and biology.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-methyl-3-phenyl- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor-promoting pathways.
Effets Biochimiques Et Physiologiques
2-Propenal, 3-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and migration of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Propenal, 3-methyl-3-phenyl- in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-Propenal, 3-methyl-3-phenyl-. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use in clinical settings.
In conclusion, 2-Propenal, 3-methyl-3-phenyl- is a chemical compound with potential applications in medicine and biology. Its anti-inflammatory and anti-tumor properties make it a promising candidate for cancer treatment, and its use in lab experiments can provide valuable insights into the mechanisms of cell death and oxidative stress. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Méthodes De Synthèse
The synthesis of 2-Propenal, 3-methyl-3-phenyl- can be achieved through several methods, including the reaction of cinnamaldehyde with methylmagnesium iodide, the reaction of benzaldehyde with acetone, and the reaction of benzaldehyde with methyl vinyl ketone. The most commonly used method is the reaction of cinnamaldehyde with methylmagnesium iodide.
Applications De Recherche Scientifique
2-Propenal, 3-methyl-3-phenyl- has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In biology, it has been used as a tool to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
Propriétés
Numéro CAS |
1196-67-4 |
|---|---|
Nom du produit |
2-Propenal, 3-methyl-3-phenyl- |
Formule moléculaire |
C3H8N2O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(E)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
Clé InChI |
IEARORYJISZKGK-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C\C=O)/C1=CC=CC=C1 |
SMILES |
CC(=CC=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=CC=O)C1=CC=CC=C1 |
Synonymes |
3-Phenyl-2-butenal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
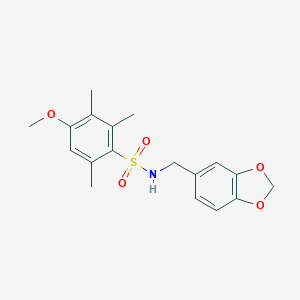
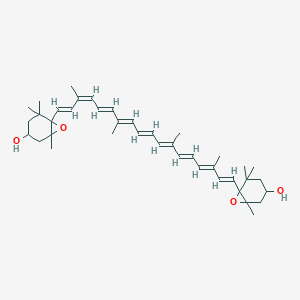
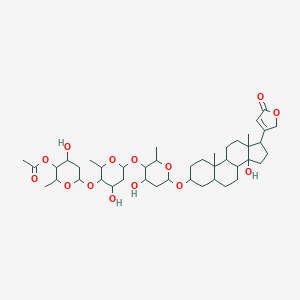
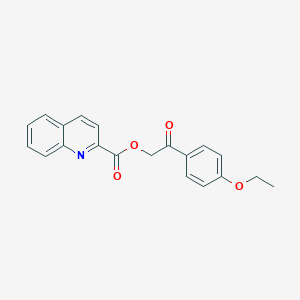
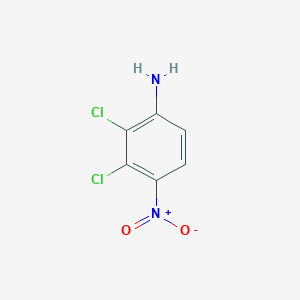

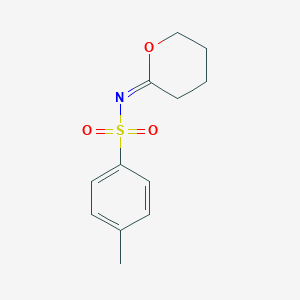
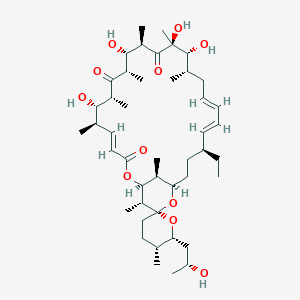
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
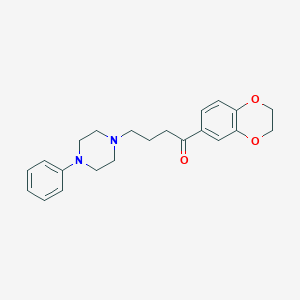
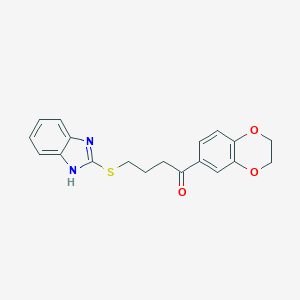
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)